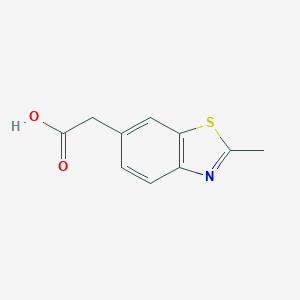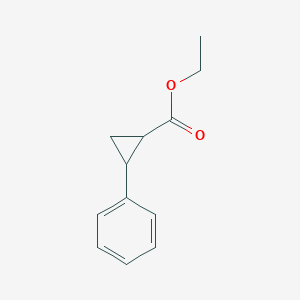
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride
Vue d'ensemble
Description
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride is a chemical compound with the molecular formula C9H5Cl2NO3S . It has a molecular weight of 278.11 . It is available for purchase as a neat product .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride consists of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 278.112 Da and the monoisotopic mass is 276.936707 Da .Applications De Recherche Scientifique
Enzyme Inhibition
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride: is a valuable compound in the study of enzyme inhibitors. It’s particularly useful in the synthesis of coumarin sulfonamides, which have shown promise as potent enzyme inhibitors . These inhibitors can play a crucial role in developing treatments for diseases where enzyme regulation is disrupted.
Anticancer Research
This compound is also instrumental in anticancer research. Coumarin sulfonamides derived from 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride have been explored for their therapeutic potential in oncology . Their ability to inhibit cancer cell growth makes them a significant focus for developing new anticancer drugs.
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives is another area where 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride finds application. These derivatives are important for creating a variety of biologically active molecules, including anti-cancer and anti-malarial drugs .
Development of Antimicrobial Agents
Research into antimicrobial agents benefits from the use of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride . Coumarin sulfonamides, which can be synthesized from this compound, display a broad spectrum of biological activities, including antibacterial and antifungal properties .
Biological Activity Profiling
The compound is used in profiling the biological activity of new chemical entities. Its role in the synthesis of diverse sulfonamide-based pharmacophores allows researchers to explore a wide array of biological activities and therapeutic potentials .
Proteomics Research
In proteomics, 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is utilized as a reference material for studying protein interactions and functions. It serves as a benchmark for comparing the effects of various chemical modifications on proteins .
Propriétés
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride | |
CAS RN |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)



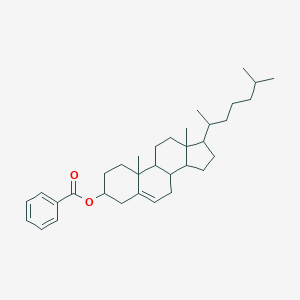
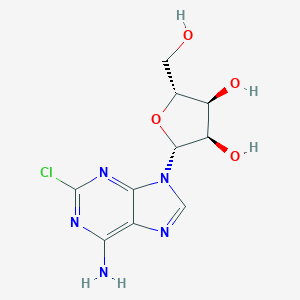
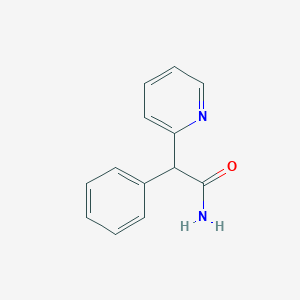
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
